molecular formula C12H8BrFO B1585945 3-Bromo-4'-fluorodiphenyl ether CAS No. 50904-38-6

3-Bromo-4'-fluorodiphenyl ether

Cat. No. B1585945
CAS RN: 50904-38-6
M. Wt: 267.09 g/mol
InChI Key: ADGMRCLDJLCOKF-UHFFFAOYSA-N
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Description

3-Bromo-4’-fluorodiphenyl ether is a compound with the molecular formula C12H8BrFO . It has an average mass of 267.094 Da and a monoisotopic mass of 265.974243 Da . It is primarily used as a flame retardant in various industrial products such as plastics, textiles, and electronics.


Synthesis Analysis

The synthesis of 3-Bromo-4’-fluorodiphenyl ether typically involves gas chromatography coupled with mass spectrometry. The process includes extracting the compound from samples using solvent extraction or solid-phase extraction, followed by derivatization and injection into the gas chromatography column.


Molecular Structure Analysis

The molecular structure of 3-Bromo-4’-fluorodiphenyl ether consists of a bromine atom (Br) attached to one phenyl ring and a fluorine atom (F) attached to another phenyl ring, with an ether linkage (O) connecting the two rings .


Physical And Chemical Properties Analysis

3-Bromo-4’-fluorodiphenyl ether has a melting point of 33-37°C and a boiling point of 220°C at 25 mm Hg . It has a density of 1.480±0.06 g/cm³ .

Scientific Research Applications

Chemical Characteristics and Molecular Structure

  • Fluoro Substitution Effects on PBDEs : Fluoro substitution in diphenyl ethers, like 3-Bromo-4'-fluorodiphenyl ether, can alter chemical properties and is significant for understanding structure-activity relationships. The study by Klösener et al. (2008) found that monofluorinated analogues of 4-bromodiphenyl ether were fully characterized, revealing insights into solid-state interactions and molecular structure, including bond lengths and electron-density differences (Klösener, Swenson, Robertson, & Luthe, 2008).

Synthesis and Chemical Reactions

  • Friedel–Crafts Acylation-Cyclisation Reactions : Granoth et al. (1973) investigated reactions involving 3-bromophenyl ethers with phosphorus trichloride and oxalyl chloride, demonstrating efficient pathways to synthesize phenoxaphosphine and xanthen-9-one derivatives (Granoth, Segall, & Kalir, 1973).
  • Biodegradation by Sphingomonas sp. : Schmidt et al. (1992) found that Sphingomonas sp. strain SS3 can utilize diphenyl ether and its monohalogenated derivatives, including 4'-fluorodiphenyl ether, as carbon sources. This indicates potential applications in bioremediation and environmental cleanup (Schmidt, Wittich, Erdmann, Wilkes, Francke, & Fortnagel, 1992).

Material Applications

  • Polymeric Electrolyte Membranes : A study by Liu et al. (2006) developed a fluorinated poly(aryl ether) with a 4-bromophenyl pendant group. The derivative shows excellent thermal, oxidative, and dimensional stability, indicating its potential as a polymeric electrolyte membrane for fuel cell applications (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006).

Medicinal Chemistry

  • New Alcohol Protecting Group : Crich et al. (2009) introduced a new benzyl ether-type protecting group, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, for alcohols. This finding is significant in the field of organic synthesis, particularly in developing pharmaceuticals (Crich, Li, & Shirai, 2009).

Safety And Hazards

3-Bromo-4’-fluorodiphenyl ether is a toxic compound known to cause various adverse health effects in humans and animals. It is a suspected endocrine disruptor, which can interfere with the normal functioning of the hormonal system. It is also known to cause neurotoxicity, immunotoxicity, and developmental toxicity in animals. Safety measures should be taken while handling this compound, including wearing suitable protective clothing and avoiding contact with skin and eyes .

properties

IUPAC Name

1-bromo-3-(4-fluorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGMRCLDJLCOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381081
Record name 3-Bromo-4'-fluorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4'-fluorodiphenyl ether

CAS RN

50904-38-6
Record name 1-Bromo-3-(4-fluorophenoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50904-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4'-fluorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-iodo-benzene (1.00 g, 3.55 mmol), 4-fluorophenol (462 mg, 3.59 mmol), N,N-dimethylglycine hydrochloride (149 mg, 1.06 mmol), and cesium carbonate (2.28 g, 7.00 mmol) in DMA was added CuI (66.8 mg, 0.351 mmol). The reaction mixture was heated at 90° C. for 48 h, cooled to rt, and then poured into water and extracted with EtOAc (3×). The organic layers were combined, dried (Na2SO4), and concentrated. The crude residue was purified (FCC) to give the title compound as a colorless oil (319 mg, 32%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
462 mg
Type
reactant
Reaction Step One
Quantity
149 mg
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
66.8 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Luthe, H Liu, JE Johansen, PEG Leonards - 2004 - osti.gov
… The following F-PBDEs were synthesized [3], the numbers behind the names refer to the official numbers of the corresponding parent PBDEs: 3-Bromo-4’-fluorodiphenyl ether (2), 4…
Number of citations: 2 www.osti.gov
AS Chiron
Number of citations: 0
G Luthe, PEG Leonards, TM Kolic, EJ Reiner
Number of citations: 0

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